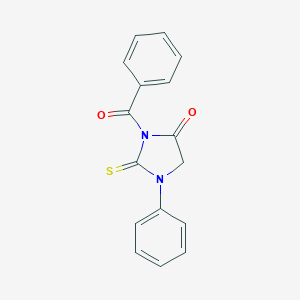![molecular formula C15H12Cl2N2O2S B246219 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as DBIM, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. DBIM is a white crystalline powder that is soluble in organic solvents and insoluble in water.
Wirkmechanismus
The mechanism of action of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole exerts its therapeutic effects through the inhibition of various enzymes and proteins. For example, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter involved in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is also readily soluble in organic solvents, which makes it easy to work with. However, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has some limitations for lab experiments. It is insoluble in water, which makes it difficult to use in aqueous systems. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One area of interest is the development of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential use of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in combination with other drugs for the treatment of various diseases. Additionally, the mechanisms of action of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole need to be further elucidated to fully understand its therapeutic potential. Finally, more studies are needed to evaluate the safety and toxicity of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in vivo.
Synthesemethoden
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized through a multi-step process starting from 2,4-dichloroaniline. The first step involves the reaction of 2,4-dichloroaniline with chlorosulfonic acid to form 2,4-dichlorobenzenesulfonyl chloride. This intermediate is then reacted with 5,6-dimethyl-1H-benzimidazole in the presence of a base to yield 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have antimicrobial activity against a range of bacteria and fungi.
Eigenschaften
Molekularformel |
C15H12Cl2N2O2S |
|---|---|
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-9-5-13-14(6-10(9)2)19(8-18-13)22(20,21)15-4-3-11(16)7-12(15)17/h3-8H,1-2H3 |
InChI-Schlüssel |
XVDBNVNNPAEBIN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)


